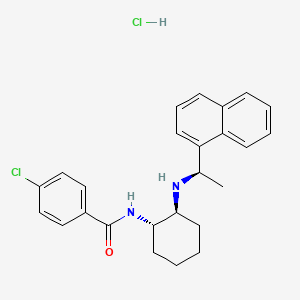

Calhex 231 hydrochloride

Beschreibung

Overview of Calcium-Sensing Receptor (CaSR) Modulators in Biomedical Science

The Calcium-Sensing Receptor (CaSR) is a crucial G protein-coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis in the body. nih.govwikipedia.org It is highly expressed in the parathyroid glands and kidneys, where it senses minute fluctuations in extracellular calcium ion (Ca²⁺) levels to regulate the secretion of parathyroid hormone (PTH). nih.govwikipedia.org Beyond its primary function in mineral metabolism, the CaSR is expressed in a wide variety of tissues, including the brain, bone, and cardiovascular system, where it participates in diverse cellular functions like cell proliferation and inflammation. oup.comatsjournals.orgnih.gov

The activity of the CaSR can be influenced by various molecules known as modulators. These are broadly categorized as:

Agonists: Molecules that activate the receptor. The primary endogenous agonist is the calcium ion (Ca²⁺) itself. nih.gov

Allosteric Modulators: These compounds bind to a site on the receptor that is different from the primary agonist binding site (an allosteric site) and can either enhance or inhibit the receptor's response to the agonist. nih.govacs.org

Positive Allosteric Modulators (PAMs) or Calcimimetics: These agents, such as cinacalcet, increase the sensitivity of the CaSR to extracellular calcium. oup.comacs.org They effectively "mimic" the effect of high calcium levels, leading to a decrease in PTH secretion. wikipedia.org

Negative Allosteric Modulators (NAMs) or Calcilytics: These agents, like Calhex 231 hydrochloride, decrease the sensitivity of the CaSR to its agonists. atsjournals.orgacs.org By binding to an allosteric site, they inhibit CaSR activation, which can lead to an increase in PTH secretion. u-strasbg.froup.com

These modulators are vital research tools and hold therapeutic potential. Calcimimetics are used clinically to treat hyperparathyroidism, while calcilytics have been investigated for conditions like osteoporosis and asthma due to their ability to oppose CaSR activation. wikipedia.orgacs.orgacs.org The study of these modulators allows for a detailed understanding of the receptor's function and its role in various diseases. ersnet.org

Historical Context of this compound Discovery and Initial Characterization

The development of this compound emerged from research efforts to create potent and specific CaSR antagonists, also known as calcilytics. The initial discovery of calcilytics, such as NPS 2143, provided a foundational chemical structure for further development. oup.comacs.org Building on this, researchers synthesized and tested a series of N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes. u-strasbg.fr

Through systematic structure-activity relationship (SAR) studies, it was discovered that replacing a sulfonamide linkage in earlier compounds with a carboxamide significantly increased the inhibitory activity. u-strasbg.fr This optimization led to the synthesis of the 4-chlorophenylcarboxamide derivative, which was named Calhex 231. u-strasbg.fr

Initial characterization was performed in HEK293 cells transiently expressing the human CaSR. In these experiments, Calhex 231 was shown to be a potent inhibitor of Ca²⁺-induced accumulation of inositol phosphates, a key signaling event following CaSR activation. u-strasbg.fr It demonstrated a concentration-dependent inhibition, with a reported IC₅₀ value of approximately 0.39 µM, establishing it as one of the most potent CaSR inhibitors at the time. u-strasbg.fr This initial work, detailed in publications around the mid-2000s, characterized Calhex 231 as a powerful negative allosteric modulator of the CaSR, setting the stage for its use as a specific pharmacological tool. u-strasbg.frscispace.com

Rationale for Comprehensive Academic Investigation of this compound

The potent and specific nature of this compound makes it an invaluable tool for academic research, providing a clear rationale for its extensive investigation. The primary reasons for its use in research include:

Elucidating CaSR Function: As a highly potent NAM, Calhex 231 allows scientists to selectively block the CaSR. This enables detailed studies into the receptor's diverse physiological roles beyond calcium homeostasis, such as its involvement in vascular remodeling, inflammation, and neuronal signaling. nih.govsigmaaldrich.comresearchgate.net For instance, it has been used to investigate the role of CaSR in aortic remodeling in hypertensive rats and in myocardial fibrosis. nih.govresearchgate.net

Understanding Allosteric Modulation: Calhex 231 serves as a model compound for studying the mechanisms of negative allosteric modulation. Research using Calhex 231 helps to map the specific binding sites within the receptor's transmembrane domain and understand how binding at these sites can inhibit receptor function. u-strasbg.frscispace.comnih.gov Mutagenesis studies have identified specific amino acid residues within the CaSR that are critical for the binding and inhibitory action of Calhex 231. u-strasbg.fr

Investigating Pathophysiological Roles: The compound is used to explore the involvement of the CaSR in various disease states. By observing the effects of CaSR inhibition by Calhex 231, researchers can infer the receptor's contribution to pathologies like asthma, hypertension, and certain types of tissue fibrosis. atsjournals.orgnih.govresearchgate.net This provides a basis for evaluating the CaSR as a potential therapeutic target for these conditions.

In essence, this compound provides a precise method to "turn off" the Calcium-Sensing Receptor, allowing the scientific community to dissect its function with a high degree of specificity.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₇ClN₂O · HCl | sigmaaldrich.com |

| Molecular Weight | 443.41 g/mol | sigmaaldrich.com |

| CAS Number | 2387505-78-2 | |

| Form | Powder | sigmaaldrich.com |

| Color | White to beige | sigmaaldrich.com |

| Purity | ≥98% (HPLC) | sigmaaldrich.com |

| Solubility | DMSO: 15-22.17 mg/mL | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Eigenschaften

IUPAC Name |

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23+,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPHZSFSFANQIS-GRFVZBLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interaction Dynamics of Calhex 231 Hydrochloride

Mechanism of Action at the Calcium-Sensing Receptor (CaSR)

Calhex 231 exerts its effects by binding to the transmembrane domain of the CaSR, a region distinct from the orthosteric calcium-binding site. karger.comu-strasbg.fr This allosteric interaction allows it to modulate the receptor's response to its primary ligand, extracellular calcium (Ca2+o).

Negative Allosteric Modulation of Wild-Type CaSR Activity

As a negative allosteric modulator (NAM), Calhex 231 inhibits the activation of the CaSR by its agonists. caymanchem.comahajournals.org This inhibitory action has been demonstrated across various experimental systems and is a defining characteristic of its molecular pharmacology.

Activation of the CaSR typically leads to the stimulation of phospholipase C, resulting in the hydrolysis of phosphoinositide 4,5-bisphosphate (PIP2) and the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sgul.ac.uk IP3, in turn, mobilizes intracellular calcium stores.

Calhex 231 has been shown to potently block the increase in inositol phosphate (IP) accumulation induced by elevated extracellular calcium levels. medchemexpress.comu-strasbg.fr In human embryonic kidney (HEK293) cells transiently expressing the wild-type human CaSR, Calhex 231 inhibits Ca2+-induced IP accumulation in a concentration-dependent manner. u-strasbg.fr

| Parameter | Value | Cell Line | Condition | Reference |

|---|---|---|---|---|

| IC50 | 0.39 µM | HEK293 cells expressing wild-type hCaSR | Inhibition of [3H]inositol phosphates increase by 10 mM Ca2+ | medchemexpress.comu-strasbg.fr |

This inhibitory effect on the IP signaling pathway underscores the primary mechanism by which Calhex 231 antagonizes CaSR function. nih.gov

The inhibitory action of Calhex 231 extends to other signaling pathways downstream of CaSR activation. The receptor is known to couple to various G proteins, primarily Gq/11, which initiates the phosphoinositide cascade. sgul.ac.uk By preventing the conformational changes required for G protein coupling and activation, Calhex 231 effectively dampens the entire spectrum of Ca2+-induced intracellular signals.

In vascular smooth muscle cells, for instance, angiotensin II-induced increases in intracellular calcium concentration ([Ca2+]i), a process involving CaSR, are attenuated by pretreatment with Calhex 231. nih.gov Furthermore, in cardiac fibroblasts, Calhex 231 has been observed to inhibit the increase in [Ca2+]i and subsequent downstream signaling pathways, such as the Itch-ubiquitin proteasome and TGF-β1/Smads pathways, that are stimulated by high glucose, a condition where CaSR is implicated. jst.go.jp

Inhibition of Receptor-Mediated Inositol Phosphate Accumulation

Context-Dependent Allosteric Modulation: Mixed Positive and Negative Allosterism of CaSR

Recent research has unveiled a more complex modulatory profile for Calhex 231, revealing that its effects on the CaSR can be context-dependent, exhibiting both negative and positive allosteric modulation. acs.org This dual activity is influenced by factors such as the ambient concentration of extracellular calcium and the specific assay used to measure receptor activity.

The modulatory behavior of Calhex 231 is sensitive to the concentration of extracellular calcium. acs.org Studies have shown that while Calhex 231 acts as a negative allosteric modulator at high Ca2+o concentrations, its effects can shift under different calcium conditions. ahajournals.orgahajournals.org

In studies on rat mesenteric arteries, the hyperpolarization induced by the CaSR agonist calindol was more pronounced at higher extracellular calcium concentrations, and this effect was attenuated by Calhex 231. ahajournals.org Conversely, at a quasi-physiological Ca2+o concentration (1 mmol/L), Calhex 231 alone caused depolarization, suggesting that under these conditions, it inhibits a partially activated CaSR. ahajournals.orgahajournals.org This indicates that the baseline activation state of the receptor, dictated by the ambient Ca2+o, influences the observable effects of Calhex 231.

The observed allosteric effects of Calhex 231 can also differ depending on the experimental setup and the specific signaling pathway being assayed. acs.org This phenomenon, known as probe-dependence or assay-dependence, highlights the multifaceted nature of CaSR modulation.

In Ca2+i mobilization assays, Calhex 231 has demonstrated both positive and negative cooperativity with endogenous CaSR agonists like Mg2+o and spermine. acs.org However, it acts as a pure negative allosteric modulator against the exogenous agonist gadolinium (Gd3+) and the positive allosteric modulator (PAM)-agonist AC265347. acs.org This suggests that the nature of the agonist occupying the orthosteric site can influence how Calhex 231 modulates receptor function.

Furthermore, in assays measuring parathyroid hormone (PTH) secretion from human parathyroid cells, Calhex 231 has been shown to both inhibit and stimulate PTH release, further supporting its role as a mixed positive and negative modulator. acs.org

| Assay/Condition | Observed Effect of Calhex 231 | Agonist | Reference |

|---|---|---|---|

| Inositol Phosphate Accumulation | Negative Allosteric Modulator (NAM) | Ca2+ | medchemexpress.comu-strasbg.fr |

| Ca2+i Mobilization | Positive and Negative Cooperativity | Mg2+, Spermine | acs.org |

| Ca2+i Mobilization | Pure NAM | Gd3+, AC265347 | acs.org |

| PTH Secretion (Human Parathyroid Cells) | Mixed Inhibition and Stimulation | Endogenous | acs.org |

CaSR-Independent Pharmacological Actions

Direct Modulation of Voltage-Gated Calcium Channels (VGCCs)

Beyond its well-documented effects on the calcium-sensing receptor (CaSR), Calhex 231 hydrochloride exhibits direct pharmacological actions on voltage-gated calcium channels (VGCCs). researchgate.netnih.gov Studies have revealed that Calhex 231 can inhibit Ca²⁺ influx through VGCCs in vascular smooth muscle cells. researchgate.netnih.gov This inhibitory action is observed in freshly isolated single rabbit mesenteric artery smooth muscle cells, where Calhex 231 was found to inhibit whole-cell VGCC currents. researchgate.net This direct modulation of VGCCs represents a CaSR-independent mechanism of action for Calhex 231. researchgate.netnih.gov

Implications for Vascular Contractility Regulation via VGCC Inhibition

The direct inhibition of VGCCs by Calhex 231 has significant implications for the regulation of vascular contractility. researchgate.netnih.gov In wire myography studies, Calhex 231 produced concentration-dependent inhibitions of pre-contracted tone induced by both methoxamine and high potassium chloride (KCl) in rabbit mesenteric arteries. researchgate.net Notably, these effects were unaffected by the removal of the endothelium, suggesting a direct action on the vascular smooth muscle. researchgate.net Furthermore, in vessels with depleted internal Ca²⁺ stores, contractions mediated by Ca²⁺ influx through VGCCs were also inhibited by Calhex 231. researchgate.net This evidence collectively indicates that Calhex 231 can reduce vascular contractility through the direct blockade of VGCCs, an action that is independent of its effects on the CaSR. researchgate.netnih.gov

CaSR Binding Site Analysis and Structure-Activity Relationships

Modeling and Mutagenesis Studies of this compound Binding to CaSR

The binding site of this compound on the CaSR has been elucidated through a combination of molecular modeling and site-directed mutagenesis studies. u-strasbg.frnih.govu-strasbg.frmedchemexpress.com A three-dimensional model of the seven-transmembrane (7TM) domains of the human CaSR, based on the crystal structure of bovine rhodopsin, was used to dock Calhex 231. u-strasbg.frnih.gov This modeling predicted that Calhex 231 binds within a hydrophobic cavity located in the 7TM region. u-strasbg.frnih.gov

This binding pocket is characterized by two adjacent hydrophobic pockets formed by transmembrane domains 3, 5, and 6, and transmembrane domains 1, 2, 3, and 7, respectively. u-strasbg.frnih.gov Mutagenesis studies were then performed to validate this model. u-strasbg.frnih.gov Several residues within the proposed binding site were mutated, and the effects on Calhex 231's ability to inhibit Ca²⁺-induced inositol phosphate (IP) accumulation were measured. u-strasbg.frnih.gov The results of these mutagenesis experiments confirmed the importance of the identified residues and validated the proposed binding model. u-strasbg.frnih.gov

Identification of Key Residues for this compound Allosteric Regulation

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within the CaSR that are crucial for the allosteric regulation by this compound. u-strasbg.fru-strasbg.fru-strasbg.fr The residue Glu-837, located in the seventh transmembrane domain (TM7), plays a pivotal role by anchoring the two nitrogen atoms of Calhex 231. u-strasbg.frnih.gov

Mutations of several other residues have been shown to significantly affect the binding and inhibitory activity of Calhex 231. u-strasbg.frnih.gov Specifically, mutations F684A in TM3 and E837A in TM7 resulted in a complete loss of Calhex 231's ability to inhibit Ca²⁺-induced responses. nih.gov Other mutations, such as F688A (TM3), W818A (TM6), and I841A (TM7), led to a marked increase in the IC₅₀ value of Calhex 231, indicating reduced binding affinity. u-strasbg.frnih.gov Conversely, mutations L776A (TM5) and F821A (TM6) resulted in a decreased IC₅₀, suggesting enhanced binding. u-strasbg.frnih.gov These findings highlight a network of residues within the transmembrane domains that are critical for the allosteric modulation of the CaSR by Calhex 231.

| Mutation | Location | Effect on Calhex 231 IC₅₀ | Reference |

|---|---|---|---|

| F684A | TM3 | Loss of inhibition | nih.gov |

| E837A | TM7 | Loss of inhibition | nih.gov |

| F688A | TM3 | Marked increase | nih.gov |

| W818A | TM6 | Marked increase | nih.gov |

| I841A | TM7 | Marked increase | nih.gov |

| L776A | TM5 | Decrease | nih.gov |

| F821A | TM6 | Decrease | nih.gov |

| T764A | - | Similar to WT | u-strasbg.fr |

| H766A | - | Similar to WT | u-strasbg.fr |

Ligand Development and Calcilytic Activity

Calhex 231 is a member of the N¹-benzoyl-N²-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes, a family of compounds developed as calcilytic agents that act specifically on the CaSR. u-strasbg.fr Structure-activity relationship (SAR) studies were conducted to optimize the calcilytic activity of this chemical series. u-strasbg.fracs.org

Initial studies focused on N¹-arylsulfonyl-N²-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes. u-strasbg.fr Replacement of the sulfonamide linkage with a carboxamide led to a significant increase in activity. u-strasbg.fracs.org This led to the synthesis of a series of carboxamides, among which the 4-chlorophenylcarboxamide, (1S,2S,1′R)-7n, known as Calhex 231, was identified as one of the most potent compounds with an IC₅₀ of 0.33 ± 0.02 µM for the inhibition of calcium-induced inositol phosphate accumulation. u-strasbg.fracs.org Further modifications, such as removing the C-1′ methyl group or replacing the 1-naphthyl group with a 2-naphthyl or biphenyl moiety, resulted in a considerable loss of calcilytic activity. u-strasbg.fracs.org The stereochemical configuration was also found to be crucial, with the (1S,2S,1′R)-isomers showing preferential activity. u-strasbg.fr

| Compound | Chemical Modification | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-(trifluoromethoxy)benzenesulfonyl derivative (7e) | Sulfonamide linkage | 5.4 ± 0.5 | u-strasbg.fracs.org |

| Compound 7m | Carboxamide linkage | 0.9 ± 0.2 | u-strasbg.fracs.org |

| Calhex 231 ((1S,2S,1′R)-7n) | 4-chlorophenylcarboxamide | 0.33 ± 0.02 | u-strasbg.fracs.org |

| (1R,2R,1′R)-7e | Diastereomer | Did not allow full inhibition | u-strasbg.fr |

| (1S,2S,1′R)-7e | Diastereomer | 2.6 ± 0.2 | u-strasbg.fr |

| (1R,2R,1′R)-7m | Diastereomer | 1.7 ± 0.2 | u-strasbg.fr |

| (1S,2S,1′R)-7m | Diastereomer | 0.25 ± 0.03 | u-strasbg.fr |

Preclinical Investigation of Calhex 231 Hydrochloride in Disease Models

Cardiovascular System Research

Within the cardiovascular system, Calhex 231 has been evaluated for its effects on conditions such as traumatic hemorrhagic shock and diabetic cardiomyopathy. medchemexpress.commedchemexpress.com

Traumatic Hemorrhagic Shock (THS) Pathophysiology

Traumatic hemorrhagic shock is a life-threatening condition characterized by severe blood loss and tissue trauma, leading to inadequate organ perfusion and oxygenation. frontiersin.orgresearchgate.net A key feature of THS is vascular hyporesponsiveness, where blood vessels fail to constrict properly in response to vasoconstrictors, exacerbating hypotension and shock. nih.gov Preclinical studies have explored Calhex 231 as a potential agent to counteract these pathophysiological changes. nih.govnih.gov

In animal models of Traumatic Hemorrhagic Shock (THS), Calhex 231 has demonstrated a significant ability to improve vascular function. nih.gov Studies in rats subjected to THS revealed a severe decrease in the pressor effect of norepinephrine (NE), indicating vascular hyporesponsiveness. nih.gov Treatment with Calhex 231 was found to significantly improve this vascular reactivity both in vivo and in vitro. nih.gov The compound enhanced the contractile response of superior mesenteric arteries and isolated vascular smooth muscle cells (VSMCs) to norepinephrine. nih.gov This suggests that Calhex 231 directly addresses the vascular dysfunction that is a critical component of THS. nih.govnih.gov The mechanism for this appears to be linked to its role as a specific inhibitor of the calcium-sensing receptor (CaSR), which is expressed in vascular tissues and is involved in regulating vascular function. nih.govahajournals.org

The contraction of vascular smooth muscle cells (VSMCs) is fundamentally dependent on the phosphorylation of myosin light chain (MLC). nih.govnih.gov In rat models of THS, a significant decrease in MLC phosphorylation in blood vessels was observed, contributing to vascular hyporesponsiveness. nih.gov Research demonstrated that treatment with Calhex 231 restored the THS-induced decrease in MLC phosphorylation, a key element for VSMC contraction. nih.gov Immunoblot analysis confirmed that while total MLC protein expression remained unchanged, the level of phosphorylated MLC was significantly increased following Calhex 231 administration in the shock models. nih.gov Furthermore, the therapeutic effect of Calhex 231 on vascular reactivity was counteracted when an MLC kinase inhibitor was used, confirming that the restoration of MLC phosphorylation is a critical mechanism for its beneficial effects in THS. nih.govnih.gov

Calhex 231 treatment has shown significant positive effects on hemodynamic parameters in rat models of THS. nih.govresearchgate.net Following shock induction, parameters such as mean arterial pressure (MAP), left intraventricular systolic pressure (LVSP), and the maximal rate of change in left intraventricular pressure (±dp/dtmax) decreased significantly. nih.gov Administration of Calhex 231 led to a marked improvement in these hemodynamic variables compared to resuscitation with lactated Ringer's solution alone. nih.govnih.gov This improvement in systemic hemodynamics translated to increased blood perfusion and local oxygen supply to vital organs. nih.govresearchgate.net

| Parameter | Sham Group | Shock + LR Group | Shock + LR + Calhex 231 (1 mg/kg) Group |

|---|---|---|---|

| Mean Arterial Pressure (MAP) at 2hr (mmHg) | ~110 | ~55 | ~90 |

| Left Ventricular Systolic Pressure (LVSP) at 2hr (mmHg) | ~125 | ~75 | ~115 |

| +dp/dtmax at 2hr (mmHg/s) | ~7500 | ~3500 | ~6500 |

| -dp/dtmax at 2hr (mmHg/s) | ~-7000 | ~-3000 | ~-6000 |

The improvements in vascular function and hemodynamics conferred by Calhex 231 culminated in markedly better survival outcomes in animal models of THS. nih.govresearchgate.net In a rat model, administration of Calhex 231 significantly increased both the mean survival time and the 24-hour survival rate compared to control groups receiving only lactated Ringer's solution for resuscitation. nih.gov These findings underscore the potential of Calhex 231 as an effective therapeutic agent in the treatment of traumatic hemorrhagic shock. nih.govnih.gov

| Treatment Group | 24-Hour Survival Rate |

|---|---|

| Sham | 100% |

| Shock + LR | 12.5% |

| Shock + LR + Calhex 231 (1 mg/kg) | 62.5% |

| Shock + LR + Calhex 231 (5 mg/kg) | 68.8% |

Modulation of Hemodynamics and Vital Organ Perfusion

Diabetic Cardiomyopathy and Myocardial Fibrosis Research

Beyond acute shock, Calhex 231 hydrochloride has been investigated for its potential in chronic cardiovascular conditions like diabetic cardiomyopathy (DCM) and myocardial fibrosis. medchemexpress.commedchemexpress.eu Research indicates that Calhex 231 may ameliorate diabetic myocardial fibrosis. medchemexpress.com In a type 1 diabetic rat model, treatment with Calhex 231 was shown to mitigate diabetic myocardial fibrosis. medchemexpress.com In vitro studies using cardiac fibroblasts have also shown that Calhex 231 can alleviate myocardial fibrosis induced by high glucose. medchemexpress.com Further research has explored its effects on myocardial fibrosis in the context of myocardial infarction, where it was found to improve cardiac function and reduce fibrosis, potentially by inhibiting an autophagy-NLRP3 inflammasome pathway in macrophages. researchgate.netnih.govresearchgate.net While not specific to diabetic models, these findings suggest a broader anti-fibrotic potential for the compound. In studies on diabetic models, Calhex 231 treatment resulted in the downregulation of the CaSR, α-SMA, Collagen-I/III, and MMP2/9, all of which are involved in the fibrotic process. medchemexpress.com

Regulation of Extracellular Matrix Remodeling Markers (e.g., α-SMA, Col-I/III, MMP2/9)

Vascular Reactivity and Endothelial Function Studies

This compound has been shown to influence vascular tone by modulating vasorelaxation responses. ahajournals.org Studies on isolated arterial segments, such as rat mesenteric and porcine coronary arteries, have demonstrated that agonists of the CaSR, like calindol, induce hyperpolarization of vascular smooth muscle cells, which is a key event in vasorelaxation. ahajournals.org This effect was significantly attenuated by this compound. ahajournals.org Furthermore, even the hyperpolarization caused by modest increases in extracellular calcium was found to be sensitive to inhibition by Calhex 231, suggesting that it can oppose CaSR-mediated vasodilation. ahajournals.orgahajournals.org In a different context, studies on traumatic hemorrhagic shock models found that this compound could improve vascular reactivity, restoring the contractile response of vascular smooth muscle cells. nih.govnih.gov

Table 2: Modulation of Vascular Myocyte Membrane Potential by Calhex 231

| Artery Type | Condition | Effect on Membrane Potential | Reference |

| Porcine Coronary Artery | Calindol (CaSR agonist) induced hyperpolarization | Inhibition of hyperpolarization | ahajournals.org |

| Rat Mesenteric Artery | Calindol (CaSR agonist) induced hyperpolarization | Significant reduction of hyperpolarization | ahajournals.org |

| Rat Mesenteric Artery | Physiological extracellular Ca²⁺ (1 mmol/L) | Depolarization (suggesting inhibition of basal CaSR activity) | ahajournals.orgahajournals.org |

The vascular effects of this compound are predicated on the presence and function of its target, the CaSR, in the vasculature. ahajournals.orgnih.gov Research has confirmed both the expression and functional role of CaSR in the endothelial cells of arteries. ahajournals.orgoup.com Studies have identified CaSR mRNA and protein in rat mesenteric arteries and specifically in porcine coronary artery endothelial cells. ahajournals.org The functional significance of this receptor in the endothelium is highlighted by experiments where the vasorelaxant effects of the CaSR agonist calindol were abolished upon removal of the arterial endothelium. ahajournals.orgahajournals.org Because Calhex 231 inhibits these endothelium-dependent effects, it provides strong pharmacological evidence that the CaSR in arterial endothelial cells is a functional receptor that contributes to the regulation of vascular tone. ahajournals.orgnih.gov

Electrophysiological Effects on Vascular Myocyte Membrane Potential

Research has shown that this compound can influence the membrane potential of vascular smooth muscle cells (VSMCs). In porcine coronary artery segments, this compound by itself induced a small but significant membrane depolarization. ahajournals.orgahajournals.org Furthermore, it was found to inhibit the hyperpolarization of VSMCs that is induced by the CaSR agonist calindol. ahajournals.orgoup.com This suggests that under normal physiological conditions, the CaSR is partially activated in the endothelial cells of arteries like the rat mesenteric artery, and this compound can modulate this activity. ahajournals.org

Studies on rat mesenteric arteries revealed that increasing the extracellular calcium concentration ([Ca2+]o) from 0.3 to 3 mmol/L caused a hyperpolarization that was sensitive to Calhex 231, indicating an activation of the CaSR by the increased calcium levels. ahajournals.org However, in the presence of Calhex 231, this effect of increased extracellular calcium was nullified. ahajournals.orgahajournals.org At a low extracellular calcium concentration of 0.3 mmol/L, Calhex 231 showed a tendency to cause a minor, though not statistically significant, depolarization of the myocyte membrane. ahajournals.orgahajournals.org

These findings support the presence of a functional CaSR in arterial endothelial cells which, when activated, leads to myocyte hyperpolarization. ahajournals.orgahajournals.org this compound acts to antagonize these effects. ahajournals.orgahajournals.org

Oxidative Stress and Mitochondrial Homeostasis Research

Suppression of Oxidative Stress Markers (e.g., Malondialdehyde, Superoxide Dismutase, Catalase, Glutathione) in THS Models

In models of traumatic hemorrhagic shock (THS), treatment with this compound has demonstrated a significant ability to suppress oxidative stress. nih.gov Studies in THS rats showed that the compound effectively reduced levels of malondialdehyde (MDA), an indicator of lipid peroxidation, while increasing the levels of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.govresearchgate.net These findings point to the antioxidant properties of this compound. nih.gov

| Oxidative Stress Marker | Effect of THS | Effect of this compound Treatment in THS | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Increased | Decreased | nih.govresearchgate.net |

| Superoxide Dismutase (SOD) | Decreased | Increased | nih.govresearchgate.net |

| Catalase (CAT) | Decreased | Increased | nih.govresearchgate.net |

| Glutathione (GSH) | Decreased | Increased | nih.govresearchgate.net |

Influence on Mitochondrial Dysfunction and Morphology

Hypoxia, a condition often associated with THS, has been shown to damage mitochondrial morphology, leading to significant mitochondrial fragmentation in VSMCs. nih.gov this compound treatment has been observed to counteract this effect by inhibiting fragmentation and preserving the normal morphology of mitochondria. nih.govnih.gov The dynamic nature of mitochondria means their shape is closely linked to their function, and by preserving their structure, this compound may help maintain their proper function. nih.gov

Regulation of Mitochondrial Fission/Fusion Proteins (e.g., Drp1, Fis1, Mfn1)

The morphology of mitochondria is regulated by a balance between fission (division) and fusion (joining). Key proteins involved in this process include Dynamin-related protein 1 (Drp1) and Fission 1 protein (Fis1), which mediate fission, and Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2), which mediate fusion. nih.govfrontiersin.org

In THS models, the expression of the fission proteins Drp1 and Fis1 was found to be significantly increased in vascular tissues, while the fusion protein Mfn1 was decreased. nih.govnih.gov Treatment with this compound led to a reduction in the expression of Drp1 and Fis1. nih.govnih.gov However, it did not have a significant impact on the levels of Mfn1 or Mfn2 under shock conditions. nih.gov These findings suggest that the protective effect of this compound on mitochondrial morphology is primarily due to its inhibitory action on the proteins that drive mitochondrial fission. nih.gov

| Mitochondrial Protein | Function | Effect of THS | Effect of this compound Treatment in THS | Reference |

|---|---|---|---|---|

| Drp1 | Fission | Increased | Decreased | nih.govnih.gov |

| Fis1 | Fission | Increased | Decreased | nih.govnih.gov |

| Mfn1 | Fusion | Decreased | No significant influence | nih.govnih.gov |

Role of MicroRNAs (e.g., miR-208a) in this compound's Action on Mitochondrial Fission

Further investigation into the mechanism of this compound's action has revealed the involvement of microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression. nih.gov Specifically, miR-208a has been identified as a key player in the regulation of mitochondrial fission by Calhex 231. nih.gov

In hypoxic VSMCs, the expression of both Drp1 and Fis1 was increased. nih.gov The introduction of a miR-208a mimic was found to decrease the expression of Fis1, but not Drp1. nih.govnih.gov Conversely, a miR-208a inhibitor counteracted the Calhex 231-induced reduction in Fis1 expression, without affecting Drp1 levels. nih.govnih.gov These results strongly suggest that this compound upregulates the level of miR-208a, which in turn inhibits the mitochondrial fission protein Fis1 in hypoxic VSMCs. nih.gov

Exploratory Research in Other Physiological Systems and Cellular Processes

Beyond its effects on the cardiovascular system, this compound has been investigated in other contexts. For instance, in a type 1 diabetic rat model, treatment with this compound was shown to ameliorate diabetic myocardial fibrosis. medchemexpress.com

In the gastrointestinal system, research has explored the role of the CaSR in colonic motility. Fructooligosaccharides (FOS), a type of dietary fiber, were found to slow colonic motility, and this effect was blocked by this compound, suggesting that FOS acts through the CaSR. physiology.org

Gastrointestinal Endocrine Function (e.g., Oligopeptide-Stimulated Glucagon-like Peptide-1 Secretion via CaSR)

The Calcium-Sensing Receptor (CaSR) is recognized as a key nutrient sensor in the gastrointestinal tract, playing a significant role in the secretion of gut hormones like glucagon-like peptide-1 (GLP-1). nih.gov GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, making its regulation a critical area of study for metabolic diseases. nih.govmdpi.com

Research using primary intestinal cultures from mice has demonstrated that the CaSR is highly expressed in GLP-1-producing L-cells. nih.govspringermedizin.de The functional importance of this receptor in hormone secretion was investigated using this compound. In these studies, oligopeptides (in the form of peptone) and specific amino acids like glutamine were used to stimulate GLP-1 release. The addition of this compound was shown to significantly reduce this stimulated secretion. nih.gov

Specifically, in one study, peptone stimulated a 3.2-fold increase in GLP-1 release from murine small intestinal cultures. In the presence of 10 μM Calhex 231, this peptone-stimulated release was significantly diminished to only a 1.8-fold increase. nih.gov Similarly, the GLP-1 secretory response to glutamine was also significantly impaired by Calhex 231. nih.gov These findings underscore the crucial role of CaSR in mediating the nutrient-stimulated secretion of GLP-1, and they highlight Calhex 231 as a valuable tool for probing this pathway. nih.govmdpi.com Furthermore, Calhex 231 has been shown to block the effects of fructooligosaccharides (FOS) on colonic motility, a process also mediated by CaSR activation. physiology.org

Table 1: Effect of this compound on Peptone-Stimulated GLP-1 Secretion

| Treatment Condition | Fold Increase in GLP-1 Secretion (Mean ± SEM) |

| Peptone | 3.2 ± 0.4 |

| Peptone + Calhex 231 (10 μM) | 1.8 ± 0.3 |

| Data sourced from studies on murine small intestinal cultures. nih.gov |

Adipose Tissue and Hepatic Metabolism (e.g., Secretory Factors from CaSR-Activated Preadipocytes Inducing Cellular Senescence and Inflammatory Responses in HepG2 Cells)

Chronic low-grade inflammation originating from adipose tissue is a key factor in the metabolic complications of obesity, affecting organs such as the liver. mdpi.com The CaSR has been implicated in this process. To investigate the communication between adipose and liver cells, a study utilized conditioned medium (CM) from a pre-adipocyte cell line (SW872). mdpi.comnih.gov

The pre-adipocytes were treated with a CaSR activator (cinacalcet) to create "CMcin." When applied to human liver cancer cells (HepG2), CMcin induced markers of cellular senescence, such as increased SA-β-GAL staining and expression of p16 and p53 proteins. mdpi.com It also triggered an inflammatory response, evidenced by increased expression of Interleukin-1β (IL-1β) and the chemokine CCL2. mdpi.com

To confirm that these effects were mediated by the CaSR, the experiment was repeated with the addition of Calhex 231 to the pre-adipocyte culture (creating "CMcin+cal"). The presence of Calhex 231 completely prevented the pro-senescent and pro-inflammatory effects of the conditioned medium on the HepG2 cells. mdpi.comnih.gov This demonstrates that the activation of CaSR in pre-adipocytes leads to the secretion of factors that can induce detrimental changes in liver cells, and that this entire cascade can be blocked by the CaSR antagonist Calhex 231. mdpi.com

Table 2: Effect of Pre-adipocyte Conditioned Medium on HepG2 Cells

| Conditioned Medium Source | Effect on HepG2 Cells | Role of Calhex 231 |

| SW872 Pre-adipocytes + Vehicle (CMveh) | Baseline (Control) | N/A |

| SW872 Pre-adipocytes + CaSR Activator (CMcin) | Increased cellular senescence (p16, p53 expression), Increased inflammatory markers (IL-1β, CCL2 mRNA) | N/A |

| SW872 Pre-adipocytes + CaSR Activator + Calhex 231 (CMcin+cal) | Effects of CMcin were prevented/abolished | Blocked the CaSR-mediated secretion of harmful factors |

| Based on findings from HepG2 cells treated with conditioned medium from SW872 pre-adipocytes. mdpi.com |

Neural Biology (e.g., Sensory Axon Growth and Spatiotemporal Integration of CaSR Signaling)

The CaSR is expressed in the central nervous system and plays a role in neuronal development, including the growth and branching of axons. oup.comfrontiersin.org Research has identified that the proper growth of sensory axons requires a coordinated integration of signals from both the CaSR and the Tropomyosin receptor kinase B (TrkB). tocris.com

The use of Calhex 231 has been pivotal in exploring the consequences of CaSR signaling in neuropathological contexts. For instance, in models of hypoxic-ischemic brain injury, an upregulation of CaSR has been observed. frontiersin.org This increase in CaSR activity is linked to an elevation of β-secretase 1 (BACE1) expression and a subsequent rise in the production of amyloid-β (Aβ) peptides, which are hallmarks of Alzheimer's disease. A study demonstrated that the specific inhibition of CaSR with Calhex 231 resulted in a decrease in both BACE1 and Aβ levels in both in vitro and in vivo models of hypoxia. frontiersin.org This suggests that antagonizing the CaSR with compounds like Calhex 231 could be a potential avenue for mitigating neuronal damage under certain pathological conditions.

Immunometabolism (e.g., Macrophage Interleukin-1β Response to CaSR Signals in Obesity)

Immunometabolism studies the interplay between metabolic processes and the immune system. In obesity, adipose tissue is characterized by an infiltration of macrophages, which contribute to a state of chronic inflammation. jomes.org The CaSR has emerged as a key player in this inflammatory activation.

Studies on monocyte-derived macrophages (MDMs) have shown that increasing extracellular calcium concentrations ([Ca²⁺]ex) triggers the release of the pro-inflammatory cytokine IL-1β. researchgate.net This effect is particularly pronounced in macrophages derived from individuals with obesity. The use of Calhex 231 confirmed that this calcium-induced IL-1β release is dependent on the CaSR. When MDMs were treated with Calhex 231, the stimulatory effect of high calcium on IL-1β secretion was blocked. researchgate.net

This CaSR-mediated signaling involves the activation of the NLRP3 inflammasome and Caspase-1, which are essential for processing and releasing active IL-1β. researchgate.netnih.gov The finding that Calhex 231 can inhibit this pathway highlights the CaSR as a potential target for mitigating the deleterious innate immune activation that characterizes obesity. researchgate.netnih.gov

Table 3: Influence of Calhex 231 on Calcium-Induced IL-1β Release from Macrophages

| Stimulant | Inhibitor | Outcome on IL-1β Release |

| LPS + High [Ca²⁺]ex | None | Increased IL-1β Release |

| LPS + High [Ca²⁺]ex | Calhex 231 (20 µM) | Calcium-induced IL-1β release was inhibited |

| Data based on studies of in-vitro monocyte-derived macrophages. researchgate.net |

Renal Physiology (e.g., Modulation of Fibroblast Growth Factor-23 Expression and Transepithelial Calcium Absorption)

The CaSR is fundamentally involved in regulating mineral homeostasis, including the intricate balance of calcium and phosphate, which is tightly controlled by the kidneys. Fibroblast Growth Factor-23 (FGF-23) is a critical hormone, primarily produced by bone cells, that acts on the kidney to inhibit phosphate reabsorption and modulate vitamin D synthesis. nih.govrevistanefrologia.com

The interplay between CaSR, FGF-23, and calcium transport has been investigated using intestinal epithelial cells (Caco-2) as a model for transepithelial absorption. In these cells, prolonged exposure to high levels of calcium on the apical (luminal) side was found to suppress the rate of calcium transport, a negative feedback mechanism to prevent hyperabsorption. buu.ac.th This suppressive effect was prevented by the presence of CaSR inhibitors, including Calhex 231, indicating that the effect is mediated by the apical CaSR. buu.ac.th

Furthermore, the study showed that FGF-23 itself is a negative regulator of calcium absorption. buu.ac.th High calcium levels were shown to upregulate FGF-23 expression in the intestinal cells. This suggests a local feedback loop where high luminal calcium activates the CaSR, which in turn stimulates the production of FGF-23, and FGF-23 then acts to diminish calcium absorption. buu.ac.th The ability of Calhex 231 to block the initial step in this cascade highlights its utility in dissecting the molecular components of mineral transport regulation. While this study was in intestinal cells, the known renal actions of FGF-23 in promoting calcium reabsorption in the distal tubules suggest a complex, tissue-specific regulation involving the CaSR/FGF-23 axis. nih.govembopress.org

Respiratory System (e.g., Attenuation of Airway Hyperresponsiveness and Inflammation in Allergic Asthma Models)

Allergic asthma is characterized by airway hyperresponsiveness and inflammation. nih.govjournalallergy.com Recent research has implicated the CaSR in the pathophysiology of this disease. In asthmatic patients and allergen-sensitized mouse models, the expression of CaSR is significantly upregulated in airway smooth muscle (ASM) cells. nih.govnih.gov

Certain inflammatory molecules that are abundant in asthma, such as eosinophil cationic protein and other polycations, can act as agonists for the CaSR. nih.gov Activation of the CaSR on ASM cells leads to intracellular calcium mobilization and the activation of pro-inflammatory signaling pathways, contributing to airway constriction and inflammation. nih.govnih.gov

The therapeutic potential of blocking this receptor has been demonstrated using CaSR antagonists, or calcilytics, including Calhex 231. In laboratory settings, Calhex 231 was shown to prevent the activation of the CaSR by these inflammatory polycations. nih.gov More importantly, in in vivo studies using mouse models of allergic asthma, treatment with calcilytics led to a significant reduction in both airway hyperresponsiveness and inflammation. nih.govnih.gov These findings identify the CaSR as a novel therapeutic target in asthma, with antagonists like Calhex 231 demonstrating the potential to abrogate key features of the disease.

Advanced Methodologies and Experimental Models in Calhex 231 Hydrochloride Research

In Vitro Cellular Assay Systems

In vitro assays are fundamental to characterizing the interaction of Calhex 231 hydrochloride with the CaSR and its downstream signaling pathways. These systems allow for controlled experiments to determine potency, efficacy, and cellular responses.

Primary Cell Cultures (e.g., Vascular Smooth Muscle Cells, Cardiac Fibroblasts, Adipocytes, HepG2 Cells)

To investigate the effects of this compound in a more physiologically relevant context, researchers utilize primary cell cultures derived from various tissues. medchemexpress.comnih.govbiorxiv.orgnih.gov These cells endogenously express the CaSR and retain many of the characteristics of their tissue of origin. nih.govnih.gov

Vascular Smooth Muscle Cells (VSMCs): Studies using primary rat VSMCs have been instrumental in understanding the role of Calhex 231 in vascular function. nih.govresearchgate.net In models of traumatic hemorrhagic shock, where vascular hyporesponsiveness is a major complication, Calhex 231 has been shown to improve vascular reactivity. nih.govresearchgate.net It can restore the decreased phosphorylation of myosin light chain, a key element for VSMC contraction, and suppress oxidative stress in hypoxic VSMCs. nih.govresearchgate.net Furthermore, in spontaneously hypertensive rats, Calhex 231 has been observed to attenuate the increased blood pressure and suppress the activation of the NLRP3 inflammasome in VSMCs. nih.gov

Cardiac Fibroblasts: Research on primary neonatal rat cardiac fibroblasts has demonstrated the presence and functional role of the CaSR in cardiac fibrosis. medchemexpress.comnih.gov Calhex 231 at a concentration of 3 µM significantly decreased the proliferation of these cells. medchemexpress.com It also downregulated the expression of profibrotic markers such as α-smooth muscle actin (α-SMA), collagen-I/III, and matrix metalloproteinases MMP2/9. medchemexpress.com These findings suggest that Calhex 231 can alleviate high glucose-induced myocardial fibrosis by inhibiting the proliferation of cardiac fibroblasts and the deposition of collagen. medchemexpress.com

Adipocytes and HepG2 Cells: The role of the CaSR in metabolic processes has been explored using 3T3-L1 pre-adipocytes and the human hepatoma cell line HepG2. biorxiv.org In studies investigating the lipogenic effects of asymmetric dimethylarginine (ADMA), Calhex 231 was used to demonstrate the involvement of the CaSR. biorxiv.org The CaSR inhibitor Calhex-231 (10µM) was found to inhibit the lipogenic effect of ADMA on both adipocyte cell size and lipid area. biorxiv.org Similarly, in HepG2 cells, CaSR inhibition was shown to block ADMA-induced lipid accumulation, indicating that the CaSR signaling pathway is not restricted to adipocytes. biorxiv.org

Organ Bath and Wire Myography Techniques for Vascular Function Assessment

To assess the integrated physiological response of blood vessels to this compound, organ bath and wire myography techniques are employed. sgul.ac.ukresearchgate.net These ex vivo methods allow for the measurement of isometric tension in isolated arterial rings, providing insights into vasoconstrictor and vasodilator responses. sgul.ac.ukumassmed.edu

Studies using wire myography on rabbit mesenteric arteries have shown that increasing extracellular calcium induces concentration-dependent relaxations, which are attenuated by Calhex 231. researchgate.net This suggests that Calhex 231 can modulate endothelium-dependent vasodilation. researchgate.netahajournals.org Interestingly, some research also indicates that Calhex 231 can directly inhibit vascular contractility by blocking voltage-gated Ca2+ channels in vascular smooth muscle cells, an effect independent of its CaSR-mediated actions. researchgate.net In rat mesenteric arteries, Calhex 231 has been shown to inhibit relaxations induced by the calcimimetic R-568. sgul.ac.uk

In Vivo Preclinical Animal Models

In vivo animal models are indispensable for evaluating the systemic effects and therapeutic potential of this compound in a whole-organism context. nih.govresearchgate.net These models allow for the investigation of complex physiological and pathological processes that cannot be fully replicated in vitro. scantox.com

A significant area of research has been the use of a rat model of traumatic hemorrhagic shock (THS). nih.govresearchgate.net In these studies, male Wistar rats or Sprague-Dawley rats are subjected to trauma and controlled hemorrhage to induce a state of shock. medchemexpress.comnih.govresearchgate.net Administration of Calhex 231 has been shown to significantly improve hemodynamics, increase blood pressure, enhance blood perfusion to vital organs like the liver and kidney, and ultimately improve survival rates in these animals. nih.govresearchgate.net

Another important model is the type 1 diabetic rat model, used to study diabetic cardiomyopathy. medchemexpress.com In male Wistar rats treated with Calhex 231 via intraperitoneal injection for 12 weeks, the compound was found to ameliorate diabetic myocardial fibrosis. medchemexpress.com

The spontaneously hypertensive rat (SHR) model has also been utilized to investigate the effects of Calhex 231 on blood pressure. nih.gov In these rats, Calhex 231 treatment has been shown to attenuate the elevated blood pressure levels. nih.gov

The following table provides a summary of the in vivo preclinical animal models used in this compound research:

| Animal Model | Species | Key Findings with this compound |

| Traumatic Hemorrhagic Shock | Rat (Wistar, Sprague-Dawley) | Improved hemodynamics, increased blood pressure and organ perfusion, improved survival. nih.govresearchgate.net |

| Type 1 Diabetes | Rat (Wistar) | Ameliorated diabetic myocardial fibrosis. medchemexpress.com |

| Spontaneously Hypertensive Rat (SHR) | Rat | Attenuated elevated blood pressure. nih.gov |

Rodent Models of Disease Pathophysiology

Preclinical research on this compound extensively uses well-established rodent models to simulate specific human disease states.

Traumatic Hemorrhagic Shock in Sprague-Dawley Rats : A prominent model in this compound research involves inducing traumatic hemorrhagic shock (THS) in Sprague-Dawley rats. nih.govresearchgate.net This model is designed to replicate the complex physiological cascade that occurs after severe trauma and blood loss. researchgate.net In these studies, hundreds of rats are often utilized to ensure statistical power. nih.govresearchgate.net The model allows researchers to study the compound's effects on survival, cardiovascular function, and organ damage in a clinically relevant scenario. researchgate.netnih.gov

Type 1 Diabetes in Wistar Rats : To investigate the effects of this compound on diabetic complications, a model of type 1 diabetes is induced in male Wistar rats. medchemexpress.com This is typically achieved through the administration of streptozotocin, a chemical that is selectively toxic to pancreatic β-cells, thereby inducing hyperglycemia and mimicking the conditions of type 1 diabetes. medchemexpress.commedsci.org This model is instrumental in studying the compound's potential to alleviate diabetes-associated pathologies such as diabetic myocardial fibrosis. medchemexpress.com

Assessment of Physiological Parameters

A critical component of this compound research is the detailed assessment of its impact on key physiological functions, particularly those related to the cardiovascular system.

Organ Blood Perfusion : Studies have demonstrated that this compound treatment increases blood perfusion and local oxygen supply to vital organs like the liver and kidney after hemorrhagic shock. nih.govnih.gov111.68.96 This is assessed using techniques such as laser speckle contrast analysis (LASCA) to generate images and quantify blood flow in these organs. nih.gov

| Parameter | Observation | Model | Source(s) |

|---|---|---|---|

| Hemodynamics (general) | Significantly improved | Traumatic Hemorrhagic Shock (THS) in Sprague-Dawley Rats | nih.gov, nih.gov |

| Mean Arterial Pressure (MAP) | Significantly increased post-shock | Traumatic Hemorrhagic Shock (THS) in Sprague-Dawley Rats | medchemexpress.com, researchgate.net |

| Left Ventricular Systolic Pressure (LVSP) | Significantly increased post-shock | Traumatic Hemorrhagic Shock (THS) in Sprague-Dawley Rats | medchemexpress.com, researchgate.net |

| Organ Blood Perfusion (Liver, Kidney) | Increased | Traumatic Hemorrhagic Shock (THS) in Sprague-Dawley Rats | nih.gov, nih.gov |

| Local Oxygen Supply (Organs) | Increased | Traumatic Hemorrhagic Shock (THS) in Sprague-Dawley Rats | nih.gov, nih.gov |

Molecular and Biochemical Analysis Techniques

To understand the mechanisms underlying the physiological effects of this compound, researchers employ a range of molecular and biochemical techniques.

Gene and Protein Expression Profiling

Analyzing changes in gene and protein expression is fundamental to elucidating the compound's mode of action.

Western Blotting : This technique is widely used to quantify the expression levels of specific proteins. In studies involving this compound, Western blotting has been used to analyze protein extracts from various tissues, including the superior mesenteric arteries and isolated mitochondria from vascular smooth muscle cells (VSMCs). nih.gov Key proteins investigated include:

CaSR, α-SMA, Col-I/III, MMP2/9 : In models of diabetic cardiomyopathy, Calhex 231 treatment was found to significantly downregulate the expression of the calcium-sensing receptor (CaSR), alpha-smooth muscle actin (α-SMA), collagen types I and III (Col-I/III), and matrix metalloproteinases 2 and 9 (MMP2/9) in cardiac fibroblasts. medchemexpress.com

Drp1, Fis1, Mfn1, Mfn2 : In the context of THS, research has focused on proteins related to mitochondrial dynamics. THS was shown to increase the expression of mitochondrial fission proteins Drp1 and Fis1, an effect that was counteracted by Calhex 231. nih.govnih.gov Conversely, the expression of the mitochondrial fusion protein Mfn1 was decreased by THS, while Mfn2 expression remained largely unchanged. nih.govnih.gov

Quantitative PCR (qPCR) : While not explicitly detailed in the provided context for specific genes, qPCR is a standard technique often used alongside Western blotting to measure gene expression at the mRNA level, providing a more comprehensive picture of the regulatory effects of the compound.

microRNA Analysis : The investigation has extended to microRNAs, with a specific focus on miR-208a. The therapeutic benefits of Calhex 231 in THS are linked to its ability to inhibit miR-208a-mediated mitochondrial fission. nih.govresearchgate.netnih.gov

| Protein/Gene | Effect of Calhex 231 | Context/Model | Source(s) |

|---|---|---|---|

| CaSR | Downregulation | Diabetic Cardiomyopathy (Cardiac Fibroblasts) | medchemexpress.com |

| α-SMA | Downregulation | Diabetic Cardiomyopathy (Cardiac Fibroblasts) | medchemexpress.com |

| Col-I/III | Downregulation | Diabetic Cardiomyopathy (Cardiac Fibroblasts) | medchemexpress.com |

| MMP2/9 | Downregulation | Diabetic Cardiomyopathy (Cardiac Fibroblasts) | medchemexpress.com |

| Drp1 | Reduced expression (counteracted THS-induced increase) | Traumatic Hemorrhagic Shock (Vascular Tissue) | nih.gov, nih.gov |

| Fis1 | Reduced expression (counteracted THS-induced increase) | Traumatic Hemorrhagic Shock (Vascular Tissue) | nih.gov, nih.gov |

| miR-208a | Inhibits its mediated mitochondrial fission | Traumatic Hemorrhagic Shock | nih.gov, nih.gov |

Imaging Techniques

High-resolution imaging techniques are essential for visualizing cellular and subcellular structures and processes.

Confocal Microscopy : This powerful imaging tool is used to obtain high-resolution images of cells and tissues. In this compound research, it has been applied to:

Intracellular Reactive Oxygen Species (ROS) : To measure levels of intracellular ROS, researchers use fluorescent probes like 2′,7′-dichlorofluorescin diacetate (DCF-DA) in conjunction with confocal microscopy. nih.govresearchgate.net This method allows for the visualization and quantification of oxidative stress within cells, such as in hypoxic VSMCs. nih.gov

Mitochondrial Morphology : The structure of mitochondria is a key indicator of cellular health. Confocal microscopy, using dyes like MitoTracker deep red, is employed to observe mitochondrial morphology. nih.gov Studies have shown that hypoxia induces significant mitochondrial fragmentation in VSMCs, a state characterized by shorter, more fragmented mitochondria compared to the typical elongated, networked structures seen in normal cells. nih.gov Treatment with Calhex 231 was found to significantly reduce this hypoxia-induced fragmentation, preserving a healthier mitochondrial morphology. nih.govnih.gov

Biochemical Assays for Oxidative Stress Markers

To quantify the extent of oxidative stress, researchers utilize specific biochemical assays. In studies on this compound, commercial assay kits are used to measure the serum levels of key oxidative stress biomarkers. nih.gov These include:

Malondialdehyde (MDA) : A marker of lipid peroxidation. nih.govresearchgate.net

Superoxide Dismutase (SOD) : A crucial antioxidant enzyme. nih.govresearchgate.net

Catalase (CAT) : An enzyme that catalyzes the decomposition of hydrogen peroxide. nih.govresearchgate.net

Glutathione (GSH) : A major endogenous antioxidant. nih.govresearchgate.net These assays have confirmed that treatment with Calhex 231 can suppress oxidative stress in THS rats. nih.govnih.gov

Computational and Structural Biology Approaches

Beyond wet-lab experiments, computational and structural biology methods have been employed to understand how this compound interacts with its molecular target. Research has involved the modeling and mutagenesis of the binding site of Calhex 231 on the calcium-sensing receptor (CaSR). medchemexpress.comglpbio.com These studies suggest that Calhex 231 acts as a negative allosteric modulator by binding to the seven-transmembrane (7TM) domain of the CaSR, a site distinct from the orthosteric calcium-binding site. acs.orgnih.gov Such computational approaches are vital for elucidating the structural basis of the compound's modulatory activity and for guiding the development of new, more targeted therapeutic agents. acs.orgresearchgate.net

Molecular Docking and Ligand-Receptor Dynamics Simulations

Computational modeling techniques, specifically molecular docking and ligand-receptor dynamics simulations, have been instrumental in elucidating the structural basis of this compound's interaction with the calcium-sensing receptor (CaSR). u-strasbg.fr Lacking a crystal structure of the full-length CaSR with an allosteric modulator bound, researchers developed a three-dimensional homology model of the human CaSR's seven-transmembrane (7TM) domains. u-strasbg.frnih.gov This model was constructed using the crystal structure of bovine rhodopsin as a template, a common practice for G-protein-coupled receptors (GPCRs) with similar structural folds. u-strasbg.fracs.org

Using this 7TM model, docking simulations were performed to predict the binding pose of Calhex 231. The simulations revealed that Calhex 231 likely binds within a hydrophobic cavity located in the upper portion of the transmembrane helical bundle. u-strasbg.frnih.gov A pivotal interaction identified in the model is the role of the amino acid residue Glutamate-837 (Glu-837), located in transmembrane helix 7 (TM7). u-strasbg.frnih.gov This residue is proposed to anchor Calhex 231 through hydrogen bonds with the two nitrogen atoms in the ligand's diaminocyclohexane core. u-strasbg.fr

The model further suggests that once anchored to Glu-837, the aromatic moieties of Calhex 231 (the 4-chlorobenzoyl and 1-naphthyl groups) are positioned into two distinct adjacent hydrophobic pockets. u-strasbg.frnih.gov One pocket is delineated by residues in transmembrane domains 3, 5, and 6, while the second pocket is formed by residues from transmembrane domains 1, 2, 3, and 7. u-strasbg.fr This predicted binding mode provides a structural hypothesis for the negative allosteric modulation exerted by Calhex 231 on the CaSR. u-strasbg.fr While originally identified as a negative allosteric modulator (NAM), later studies have shown Calhex 231 can also act as a positive allosteric modulator (PAM), suggesting a complex interaction dynamic where the molecule may occupy one or both protomers in the CaSR dimer to switch its modulatory effect. acs.orgmonash.edu

| Model Component | Description | Key Residues/Domains Implicated | Reference |

|---|---|---|---|

| Receptor Template | A 3D homology model of the human CaSR's seven-transmembrane (7TM) domains was generated based on the bovine rhodopsin crystal structure. | Transmembrane Helices 1-7 | u-strasbg.fr |

| Binding Site | A hydrophobic cavity located within the transmembrane helical bundle. | TMs 1, 2, 3, 5, 6, 7 | u-strasbg.fr |

| Anchor Residue | The negatively charged residue Glu-837 in TM7 plays a crucial role in anchoring the ligand. | Glu-837 (Position 7.39) | u-strasbg.frnih.govnih.gov |

| Primary Interaction | Hydrogen bonding between the two nitrogen atoms of Calhex 231 and the side chain of Glu-837. | Glu-837 | u-strasbg.frnih.gov |

| Hydrophobic Pockets | The aromatic groups of Calhex 231 are accommodated in two adjacent hydrophobic pockets. | Pocket 1: TMs 3, 5, 6 Pocket 2: TMs 1, 2, 3, 7 | u-strasbg.fr |

Site-Directed Mutagenesis for Structure-Function Elucidation of CaSR-Calhex 231 Hydrochloride Interactions

To experimentally validate the computational docking model, site-directed mutagenesis has been a critical tool. This technique involves systematically replacing specific amino acid residues within the CaSR's putative binding pocket and then assessing the functional consequences on Calhex 231's modulatory activity. u-strasbg.frnih.gov By analyzing changes in the compound's potency (measured as IC50, the concentration required to inhibit 50% of the Ca2+-induced response), researchers can infer the importance of individual residues for ligand binding and action. u-strasbg.frnih.govu-strasbg.fr

Studies using human CaSR expressed in HEK293 cells have confirmed the critical role of Glu-837 (located at position 7.39) in TM7. u-strasbg.frnih.gov When this residue was mutated to a non-charged alanine (E837A), the inhibitory effect of Calhex 231 on Ca2+-induced signaling was completely lost, supporting the docking model's prediction that Glu-837 serves as the primary anchor point for the ligand. u-strasbg.frnih.govnih.gov Similarly, mutating Phenylalanine-684 to alanine (F684A) in TM3 also resulted in a loss of Calhex 231's inhibitory capacity. u-strasbg.frnih.gov

Other mutations within the proposed binding pocket had more nuanced effects. Altering residues such as Phenylalanine-688 (F688A) in TM3, Tryptophan-818 (W818A) in TM6, and Isoleucine-841 (I841A) in TM7 led to a significant increase in the IC50 value for Calhex 231, indicating that these residues contribute to the binding affinity, and their removal weakens the interaction. u-strasbg.frnih.gov Conversely, mutations L776A in TM5 and F821A in TM6 resulted in a decreased IC50, suggesting that the original residues may introduce a slight steric hindrance, and their replacement with a smaller alanine residue improves the binding of Calhex 231. u-strasbg.frnih.gov These findings collectively validate the proposed binding site and highlight the specific molecular determinants within the CaSR's transmembrane domain that govern its interaction with Calhex 231. u-strasbg.fru-strasbg.fr

| Mutation | Location (TM Domain) | Effect on Calhex 231 Activity | Change in IC50 | Reference |

|---|---|---|---|---|

| F684A | TM3 | Loss of inhibition | Not applicable (activity lost) | u-strasbg.frnih.gov |

| E837A | TM7 | Loss of inhibition | Not applicable (activity lost) | u-strasbg.frnih.gov |

| F688A | TM3 | Reduced inhibitory potency | Marked increase | u-strasbg.frnih.gov |

| W818A | TM6 | Reduced inhibitory potency | Marked increase | u-strasbg.frnih.gov |

| I841A | TM7 | Reduced inhibitory potency | Marked increase (~12-fold for NPS 2143) | u-strasbg.frnih.govu-strasbg.fr |

| L776A | TM5 | Increased inhibitory potency | Decrease | u-strasbg.frnih.gov |

| F821A | TM6 | Increased inhibitory potency | Decrease | u-strasbg.frnih.gov |

Future Directions and Research Gaps in Calhex 231 Hydrochloride Studies

Elucidation of Further Novel CaSR-Independent Mechanisms of Action

While Calhex 231 is characterized as a specific CaSR antagonist, evidence suggests it may exert effects through mechanisms independent of this receptor. nih.govresearchgate.net A significant research gap exists in fully characterizing these off-target activities.

Studies on vascular reactivity have shown that Calhex 231 and another calcilytic, NPS 2143, inhibit contractions in rabbit mesenteric arteries through a direct inhibition of voltage-gated calcium channels (VGCCs). researchgate.net This effect was maintained even in the absence of a functional endothelium and was not opposed by a CaSR agonist, supporting a CaSR-independent pathway. researchgate.net Similarly, in human umbilical vein endothelial cells (HUVECs), which express CaSR protein primarily in the cytoplasm rather than on the plasma membrane, both the active R-enantiomer and the inactive S-enantiomer of a different modulator increased intracellular calcium, an effect not blocked by Calhex 231, further suggesting CaSR-independent actions. plos.org

Future research should systematically screen Calhex 231 against a broad panel of receptors, ion channels, and enzymes to create a comprehensive off-target profile. Investigating its effects on various cell types, such as those in the cardiovascular and nervous systems where CaSR-independent actions have been hinted at, will be crucial. researchgate.netplos.org For example, Calhex 231 has been shown to inhibit the proliferation and migration of prostate cancer cells, and while this is linked to CaSR, the potential contribution of off-target effects remains to be fully explored. researchgate.net

Comprehensive Exploration of Allosteric Modulator Context-Dependency in Diverse Physiological Systems

The allosteric modulation of the CaSR by Calhex 231 is proving to be highly context-dependent, a phenomenon also known as "probe-dependence," where the modulator's effect changes depending on the specific agonist activating the receptor. acs.org Research has revealed that Calhex 231 can act as both a positive allosteric modulator (PAM) and a negative allosteric modulator (NAM) at the human CaSR. acs.orgacs.org

Specifically, at low concentrations, Calhex 231 potentiates CaSR activity, but at higher concentrations, it acts as an inhibitor. acs.org This dual activity suggests that its effect is dependent on whether it occupies one or both protomers within the CaSR dimer. acs.org Furthermore, its modulatory action varies with the type of CaSR agonist; it exhibits both positive and negative cooperativity with endogenous agonists like Mg2+ and spermine but acts as a pure NAM against the exogenous agonist gadolinium (Gd3+). acs.org This context-dependency extends to different physiological environments. For instance, in human parathyroid cells, low concentrations of Calhex 231 surprisingly reduced parathyroid hormone (PTH) secretion (a PAM-like effect), while higher concentrations stimulated its release (a NAM-like effect). acs.org

A significant gap lies in understanding how this context-dependency translates to different tissues where the CaSR is expressed, such as in bone, the gastrointestinal tract, and the lungs. researchgate.netphysiology.org Future studies should aim to map the effects of Calhex 231 in various native cellular environments, moving beyond engineered cell lines. This will help predict its therapeutic potential and limitations in complex diseases like asthma, where CaSR NAMs have shown promise. atsjournals.org

Development of Advanced In Vivo Models for Mechanistic Validation and Translational Research

Translating the in vitro findings of Calhex 231 to whole-organism responses requires sophisticated in vivo models. While murine models of diseases like allergic asthma and autosomal dominant hypocalcemia (ADH) have been instrumental in demonstrating the therapeutic potential of calcilytics, there is a need for more advanced models to validate specific mechanisms of action. researchgate.netatsjournals.orgjci.orgnih.govoup.com

For instance, mouse models with specific gain-of-function mutations in the CaSR gene, such as the Nuf mouse, have been used to show that calcilytics can rectify hypocalcemia. jci.orgoup.com Similarly, models of allergic airway disease have established that CaSR NAMs can reduce inflammation and airway hyperresponsiveness. researchgate.netatsjournals.orgersnet.org However, these models may not fully recapitulate the complexity of human diseases. drugtargetreview.com

Future efforts should focus on creating more refined animal models. This could include the development of tissue-specific CaSR knockout mice to isolate the receptor's role in different organs and to clearly distinguish between CaSR-dependent and independent effects of Calhex 231. Furthermore, generating models with humanized CaSR could provide more predictive data on the efficacy and context-dependency of Calhex 231 in a human-like system. Such models would be invaluable for preclinical evaluation for conditions like Alzheimer's disease, where calcilytics are being considered as a potential therapy. drugtargetreview.com

Integration of Multi-Omics Data for Systems-Level Understanding of Calhex 231 Hydrochloride Effects

To achieve a holistic understanding of how Calhex 231 affects biological systems, future research must integrate multi-omics approaches. The CaSR engages multiple downstream signaling pathways, and its modulation can lead to widespread changes in gene expression, protein activity, and metabolic profiles. oup.commdpi.comnih.gov

Currently, research has focused on specific pathways, such as the inhibition of inositol phosphate accumulation or the regulation of the NLRP3 inflammasome in macrophages. medchemexpress.comnih.gov While informative, this targeted approach may miss broader, unforeseen effects. Systems-level analyses, incorporating transcriptomics, proteomics, and metabolomics, can uncover the full spectrum of cellular responses to Calhex 231. For example, a multi-omics study in plants has already successfully linked calcium signaling genes to disease resistance. mdpi.com

Applying a similar strategy to human cells or animal models treated with Calhex 231 could reveal novel signaling networks and biomarkers associated with its activity. This would be particularly useful for distinguishing between on-target CaSR-mediated effects and off-target actions, and for understanding the molecular basis of its context-dependent pharmacology. Integrating these large datasets with machine learning algorithms could help predict the compound's effects in different tissues and disease states. mdpi.com

Investigation of Stereoisomer-Specific Pharmacological Profiles and Control Experiments (e.g., (1R,2R)-Calhex 231 Hydrochloride)

The stereochemistry of Calhex 231 is a critical determinant of its pharmacological activity. u-strasbg.fr The active form of the compound is the (1S,2S,1'R)-isomer. u-strasbg.fr However, a comprehensive characterization of all its stereoisomers is lacking, which represents a significant gap in understanding its structure-activity relationship.

The isomer (1R,2R)-Calhex 231 hydrochloride is noted for use as an experimental control, implying it has significantly lower or no activity at the CaSR. medchemexpress.combioscience.co.uk Detailed pharmacological comparisons are essential to confirm its suitability as a negative control and to probe the stereochemical requirements of the allosteric binding pocket on the CaSR. Early research on related compounds showed that different isomers possess markedly different calcilytic activities. For one precursor molecule, the (1S,2S,1'R)-isomer was substantially more potent than the (1R,2R,1'R)-isomer, while other isomers were inactive. u-strasbg.fr

Future studies should systematically synthesize and test all possible stereoisomers of Calhex 231. This would involve detailed in vitro assays measuring their affinity for the CaSR and their functional effects on receptor signaling. Such studies would not only validate the use of specific isomers as controls but also refine the molecular models of how Calhex 231 binds to the CaSR's transmembrane domain. u-strasbg.fr This knowledge is crucial for designing next-generation allosteric modulators with improved specificity and desired pharmacological profiles.

| Isomer of Calhex 231 Precursor (Compound 7m) | Potency (IC50) |

| (1S,2S,1'R)-7m | 0.25 ± 0.03 µM |

| (1R,2R,1'R)-7m | 1.7 ± 0.2 µM |

| Data derived from studies on precursor compounds to Calhex 231, illustrating the importance of stereochemistry for activity. u-strasbg.fr |

Q & A

Q. What is the molecular mechanism of Calhex 231 hydrochloride as a CaSR inhibitor?

this compound acts as a negative allosteric modulator (NAM) of the extracellular calcium-sensing receptor (CaSR), blocking Ca²⁺-induced accumulation of inositol phosphates (IPs). In HEK293 cells, it inhibits CaSR signaling with an IC₅₀ of 0.39 μM . Methodologically, researchers use [³H]inositol phosphate accumulation assays to quantify receptor activity. Key steps include:

Q. What experimental models are used to study this compound’s antifibrotic effects?

Common models include:

- In vitro : Primary neonatal rat cardiac fibroblasts treated with high glucose (e.g., 30 mM) to mimic diabetic conditions. Calhex 231 (3 μM) reduces proliferation and downregulates MMP2/9, Col-I/III, and α-SMA via inhibition of the TGF-β1/Smads pathway .

- In vivo : Streptozotocin-induced type 1 diabetic (T1D) rats treated with 4.07 mg/kg (10 μmol/kg) Calhex 231 via daily intraperitoneal injections for 12 weeks. Outcomes include reduced myocardial fibrosis and collagen deposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in Calhex 231’s selectivity profile?

Evidence suggests Calhex 231 selectively inhibits CaSR (IC₅₀ = 0.39 μM) , but one study reports off-target PI3K-delta inhibition (IC₅₀ = 2.5 nM) . To validate specificity:

Q. What methodological challenges arise in optimizing Calhex 231’s solubility for in vivo studies?

this compound has limited aqueous solubility (~2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline). To address this:

- Formulation strategies : Use corn oil-based solutions for intraperitoneal delivery (e.g., 10% DMSO + 90% corn oil) .

- Dose normalization : Ensure consistent vehicle volumes across treatment groups to avoid solvent toxicity.

- Stability testing : Monitor compound integrity under storage conditions (-20°C for long-term; ≤1 month at 4°C) .

Methodological Recommendations

Q. How should researchers design dose-response studies for this compound?

- Use a logarithmic concentration range (e.g., 0.1–10 μM in vitro; 1–20 mg/kg in vivo).

- Include positive controls (e.g., NPS-2143 for CaSR inhibition) and vehicle controls .

- For in vivo studies, monitor plasma Ca²⁺ levels to assess systemic CaSR modulation .

Q. What analytical techniques validate Calhex 231’s chemical identity and purity?

- HPLC-MS : Confirm molecular weight (443.41 g/mol) and purity (≥98%) .

- Chiral chromatography : Verify stereochemical integrity of (1R,2R)-isomer .

- X-ray crystallography : Resolve absolute configuration for structural validation .

Contradictions and Reproducibility

Q. Why do studies report divergent IC₅₀ values for Calhex 231?

Variability may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.